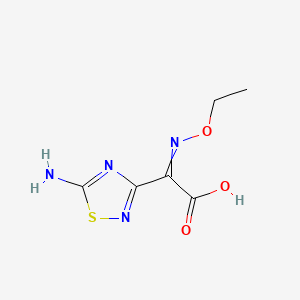
2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-ethoxyiminoacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-ethoxyiminoacetic acid is a chemical compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its role as an intermediate in the synthesis of various cephalosporin antibiotics, which are crucial in the treatment of bacterial infections.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-ethoxyiminoacetic acid typically involves multiple steps, starting from cyanoacetamide. The process includes oximation, methylation, dehydration, oxidation, etherification, bromination, and cyclization . For instance, the oximation of cyanoacetamide with hydroxylamine hydrochloride, followed by alkylation with dimethyl sulfate, leads to the formation of 2-cyano-2-(methoxyimino)acetamide. Subsequent steps involve dehydration with phosphoryl chloride, bromination, and cyclization with potassium thiocyanate to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound focus on optimizing yield and purity while minimizing costs. One improved procedure involves using 1,2-dichloroethane as a solvent, triphenylphosphine as a reducer, and triethylamine as a catalyst. This method achieves a high yield of 98.1% and a purity of 98.7% without further purification .
Análisis De Reacciones Químicas
Types of Reactions
2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-ethoxyiminoacetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to produce derivatives with desired properties.
Common Reagents and Conditions
Common reagents used in these reactions include hydroxylamine hydrochloride for oximation, dimethyl sulfate for methylation, phosphoryl chloride for dehydration, and potassium thiocyanate for cyclization . Reaction conditions such as temperature, solvent choice, and catalyst presence are optimized to achieve high yields and purity.
Major Products
The major products formed from these reactions are intermediates used in the synthesis of cephalosporin antibiotics. These intermediates are crucial for developing antibiotics with broad-spectrum activity against various bacterial strains .
Aplicaciones Científicas De Investigación
2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-ethoxyiminoacetic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-ethoxyiminoacetic acid primarily involves its role as an intermediate in cephalosporin antibiotics. These antibiotics work by inhibiting bacterial cell wall synthesis, leading to cell lysis and death. The compound’s derivatives target penicillin-binding proteins (PBPs) in bacterial cell walls, disrupting their function and preventing cell wall formation .
Comparación Con Compuestos Similares
Similar Compounds
2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetic acid: Another intermediate used in cephalosporin synthesis.
2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(Z)-methoxyiminoacetic acid: Known for its role in the synthesis of fourth-generation cephalosporins.
Uniqueness
2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-ethoxyiminoacetic acid is unique due to its high yield and purity in industrial production, making it a cost-effective and efficient intermediate for antibiotic synthesis. Its derivatives exhibit potent antibacterial activity, making it a valuable compound in medicinal chemistry .
Propiedades
Fórmula molecular |
C6H8N4O3S |
|---|---|
Peso molecular |
216.22 g/mol |
Nombre IUPAC |
2-(5-amino-1,2,4-thiadiazol-3-yl)-2-ethoxyiminoacetic acid |
InChI |
InChI=1S/C6H8N4O3S/c1-2-13-9-3(5(11)12)4-8-6(7)14-10-4/h2H2,1H3,(H,11,12)(H2,7,8,10) |
Clave InChI |
UFTDZEXQFNFPFR-UHFFFAOYSA-N |
SMILES canónico |
CCON=C(C1=NSC(=N1)N)C(=O)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-Amino-6-methylthieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B8803305.png)
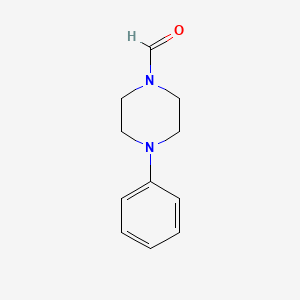

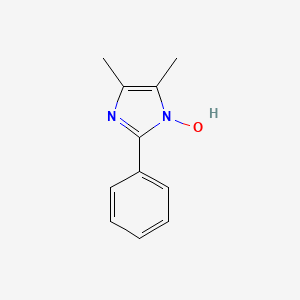
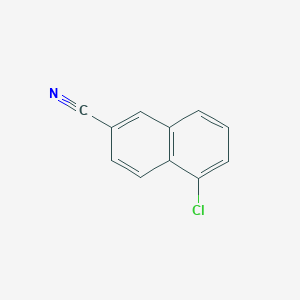
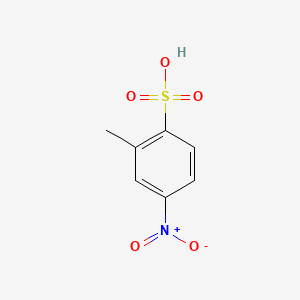
![3-(Furan-3-yl)-1H-pyrrolo[2,3-b]pyridin-5-amine](/img/structure/B8803363.png)


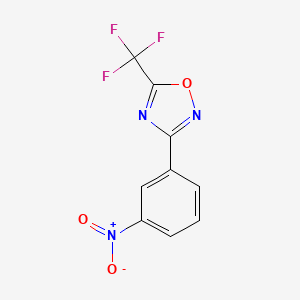
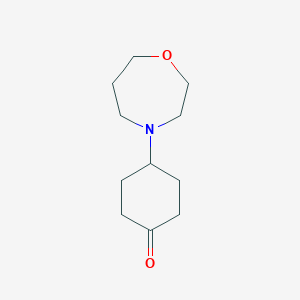
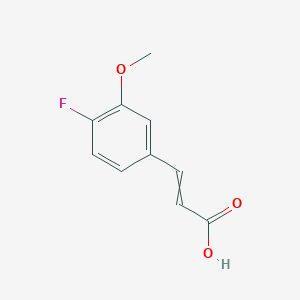
![3-[(2-Nitrophenyl)amino]propan-1-ol](/img/structure/B8803401.png)
![Ethyl n-[[5-methyl-2-(isopropyl)cyclohexyl]carbonyl]glycinate](/img/structure/B8803407.png)
